4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile
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Overview
Description
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7-methyl-2-oxo- is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system with a nitrile group at the 3-position, a hydroxy group at the 4-position, a methyl group at the 7-position, and an oxo group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7-methyl-2-oxo- typically involves the reaction of salicylaldehyde with malononitrile in the presence of a base such as ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran ring system . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Types of Reactions:
Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a ketone.
Reduction: The nitrile group at the 3-position can be reduced to an amine.
Substitution: The methyl group at the 7-position can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-keto-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile.
Reduction: Formation of 3-amino-4-hydroxy-7-methyl-2-oxo-2H-1-benzopyran.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent and as a lead compound for the development of new drugs.
Industry: Utilized in the synthesis of dyes, perfumes, and other fine chemicals.
Mechanism of Action
The biological activity of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7-methyl-2-oxo- is primarily attributed to its ability to interact with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness: 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7-methyl-2-oxo- is unique due to the presence of the nitrile group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. The combination of hydroxy, methyl, and oxo groups further enhances its potential for diverse applications .
Properties
CAS No. |
58169-98-5 |
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Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-hydroxy-7-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-6-2-3-7-9(4-6)15-11(14)8(5-12)10(7)13/h2-4,13H,1H3 |
InChI Key |
NSAGPPUYIBCTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)O |
Origin of Product |
United States |
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